(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
説明
The compound “(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidine-2,4-dione derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:
- Position 3 substitution: A bulky 4-tert-butylphenylmethyl group, which enhances lipophilicity and may influence steric interactions with biological targets.
Thiazolidine-2,4-diones are widely studied for their pharmacological properties, particularly as modulators of peroxisome proliferator-activated receptors (PPARs) and antimicrobial agents . The tert-butyl and fluorine substituents in this compound suggest optimized metabolic stability and target binding compared to simpler analogs.

特性
IUPAC Name |
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2S/c1-21(2,3)16-8-4-15(5-9-16)13-23-19(24)18(26-20(23)25)12-14-6-10-17(22)11-7-14/h4-12H,13H2,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMFAYZUELIAGO-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. These compounds have garnered attention for their potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and various forms of cancer. This article reviews the biological activity of this specific compound, emphasizing its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties based on recent research findings.
Antidiabetic Activity
Thiazolidine-2,4-diones are recognized for their ability to enhance insulin sensitivity and lower blood glucose levels. The compound has demonstrated significant antidiabetic potential through various mechanisms:
- Alpha-Amylase Inhibition : This compound has been shown to inhibit alpha-amylase activity, an enzyme that plays a critical role in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, contributing to lower blood sugar levels .
- PPAR-γ Activation : Similar to other thiazolidinedione derivatives, it interacts with peroxisome proliferator-activated receptors (PPAR-γ), which are crucial in regulating glucose and lipid metabolism. This interaction enhances insulin sensitivity and promotes glucose uptake in peripheral tissues .
Table 1: Antidiabetic Activity Summary
| Mechanism | Effect | Reference |
|---|---|---|
| Alpha-Amylase Inhibition | Reduced glucose absorption | |
| PPAR-γ Activation | Enhanced insulin sensitivity |
Anti-inflammatory and Antioxidant Properties
The compound exhibits notable anti-inflammatory effects by modulating inflammatory markers such as TNF-α and IL-6. Research indicates that it can significantly reduce these markers in vitro, suggesting its potential as an anti-inflammatory agent .
Additionally, the antioxidant capacity of this thiazolidine derivative has been evaluated using various assays. The compound has shown promising results in scavenging free radicals, which is vital for preventing oxidative stress-related damage .
Table 2: Anti-inflammatory and Antioxidant Activity
| Activity Type | Measurement Method | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Reduction of TNF-α and IL-6 | Significant reduction | |
| Antioxidant | DPPH scavenging assay | Moderate to high activity |
Anticancer Activity
Recent studies have explored the anticancer potential of thiazolidine derivatives. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Its mechanism involves inducing apoptosis in cancer cells through several pathways:
- VEGFR-2 Inhibition : The compound was found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for tumor angiogenesis. This inhibition can hinder tumor growth and metastasis .
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby preventing cancer cell proliferation .
Table 3: Anticancer Activity Summary
| Cancer Type | Mechanism of Action | IC50 Value (µM) | Reference |
|---|---|---|---|
| Breast Cancer (MCF-7) | Induces apoptosis; VEGFR-2 inhibition | 1.27 - 1.50 | |
| Lung Cancer (A549) | Cell cycle arrest | 0.72 |
Case Studies
- El-Kashef et al. (2020) synthesized a series of TZD derivatives that exhibited significant anticancer activity against MCF-7 cells. Their study highlighted that certain derivatives led to apoptosis without affecting normal cells .
- Aziz et al. developed quinazolinone-thiazolidinone hybrids showing promising anticancer activity against both MCF-7 and A549 cell lines with notable selectivity towards cancer cells .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with analogs sharing the thiazolidine-2,4-dione scaffold. Key differences in substitution patterns and their implications are highlighted.
Table 1: Structural Comparison of Thiazolidine-2,4-dione Derivatives
Key Observations
Position 3 Substitution: The tert-butylphenylmethyl group in the target compound provides superior steric bulk and lipophilicity compared to ethyl () or benzyl () groups. This may enhance membrane permeability but could reduce solubility . Polar substituents, such as the diisopropylaminoethyl group in , improve aqueous solubility but may compromise target binding due to reduced hydrophobicity .
Position 5 Substitution :
- Electron-withdrawing groups (e.g., fluorine in the target, chlorine in ) enhance receptor binding via halogen bonds and electronic effects. For example, the 4-fluorophenyl group in the target compound likely improves PPAR-γ affinity compared to methoxy () or isopropyl () groups .
- Heterocyclic substituents (e.g., pyridinyl in ) introduce hydrogen-bonding capabilities, as seen in SMI-IV-1’s docking score (-3.8), though fluorophenyl derivatives may offer better bioavailability .
Biological Activity: The target compound’s tert-butyl group may confer metabolic stability over analogs with simpler alkyl chains (e.g., ethyl in ), which are prone to oxidation . Docking scores from suggest that amino and hydroxyl groups (e.g., SMI-IV-4, score: -5.1) significantly enhance binding affinity, though fluorine’s balance of electronegativity and hydrophobicity remains advantageous .
Structural Similarity Analysis :
- Methods like the Tanimoto coefficient () quantify similarity based on substituent fingerprints. The target compound’s tert-butyl and fluorine groups distinguish it from analogs with methoxy or chlorine, reducing similarity scores but optimizing pharmacological properties .
Q & A
Basic Research Question: Optimization of Synthesis Conditions
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
- Methodological Approach:
- Reagent Ratios: Adjust stoichiometry of precursors (e.g., 4-tert-butylbenzyl chloride and 4-fluorobenzaldehyde derivatives) to minimize side reactions .
- Catalytic Systems: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to enhance cyclization efficiency during thiazolidinedione ring formation .
- Solvent Selection: Use polar aprotic solvents (DMF, acetic acid) under reflux to stabilize intermediates, as demonstrated in analogous thiazolidinedione syntheses .
- Purification: Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from DMF-ethanol mixtures to isolate high-purity crystals .
Basic Research Question: Structural Characterization Techniques
Q: What spectroscopic and analytical methods are recommended to confirm the structural integrity of this compound? A:
- Methodological Approach:
- NMR Spectroscopy:
- ¹H-NMR: Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and tert-butylphenyl groups) and methylene/methylidene protons (δ 4.5–5.5 ppm) .
- ¹³C-NMR: Confirm carbonyl groups (C=O at ~170–175 ppm) and aromatic carbons .
2. IR Spectroscopy: Validate C=O (1735 cm⁻¹), C=S (690 cm⁻¹), and C-F (1250 cm⁻¹) stretches .
3. Mass Spectrometry (HRMS): Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur .
Advanced Research Question: Resolving Biological Activity Discrepancies
Q: How can researchers address contradictions in reported biological activity data across different in vitro models? A:
- Methodological Approach:
- Model Standardization:
- Use isogenic cell lines to control genetic variability.
- Validate assay conditions (e.g., serum concentration, incubation time) to ensure reproducibility .
2. Dose-Response Analysis: Perform IC₅₀/EC₅₀ studies across a 10-fold concentration range to identify off-target effects at higher doses .
3. Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics to differentiate primary targets from secondary pathways .
4. Control Compounds: Include structurally similar analogs (e.g., 5-ethylidene-thiazolidinediones) to isolate the role of the 4-fluorophenyl group in activity .
Advanced Research Question: Computational Validation of Stereochemistry
Q: What computational strategies can validate the stereochemical configuration of the exocyclic methylidene group (5E)? A:
- Methodological Approach:
- Density Functional Theory (DFT): Calculate energy minima for E/Z isomers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare theoretical IR/NMR data with experimental results .
- X-ray Crystallography: Resolve crystal structures to confirm the (5E) configuration via dihedral angles (C5-C4-C3-S1) .
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability of the E-configuration in aqueous/DMSO environments .
Advanced Research Question: Stability Under Experimental Conditions
Q: How should researchers evaluate the compound’s stability during long-term biological assays? A:
- Methodological Approach:
- Accelerated Degradation Studies:
- Expose the compound to UV light, heat (40°C), and varying pH (3–10) for 72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
2. Radical Scavengers: Add antioxidants (e.g., BHT) to cell culture media to mitigate oxidative decomposition .
3. Storage Recommendations: Store lyophilized powder at -20°C under argon; reconstitute in DMSO (≤10 mM) to prevent hydrolysis .
Advanced Research Question: Structure-Activity Relationship (SAR) Analysis
Q: How can structural modifications enhance the compound’s selectivity for specific biological targets? A:
- Methodological Approach:
- Positional Isomerism: Synthesize analogs with tert-butyl and fluorine groups swapped between phenyl rings to assess steric/electronic effects .
- Bioisosteric Replacement: Substitute the thiazolidinedione core with rhodanine or hydantoin to modulate hydrogen bonding .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., 4-fluorophenyl for π-π stacking) .
Advanced Research Question: Addressing Spectral Data Contradictions
Q: How should researchers resolve inconsistencies in reported NMR or mass spectral data? A:
- Methodological Approach:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ groups) to assign ambiguous proton signals .
- 2D NMR Techniques: Use HSQC and HMBC to correlate ¹H-¹³C couplings and confirm connectivity .
- Cross-Validation: Compare data with structurally related compounds (e.g., 5-(4-fluorobenzylidene)thiazolidinediones) from peer-reviewed studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
